molecular formula C12H10N2O3S B2930551 methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxylate CAS No. 438574-61-9

methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxylate

Cat. No.: B2930551
CAS No.: 438574-61-9
M. Wt: 262.28
InChI Key: SQEFTSUDNZPIQZ-UHFFFAOYSA-N
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Description

Methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxylate (CAS: 438574-61-9) is a heterocyclic compound featuring a fused thiazoloquinazoline core. Its structure comprises a bicyclic system with a thiazole ring fused to a quinazoline scaffold, a methyl ester group at position 8, and a ketone at position 3. This compound has been synthesized via solid-phase methods under mild conditions, yielding products with up to 90% purity . Its structural complexity and functional groups make it a candidate for pharmaceutical research, particularly in antitumor and antimicrobial applications .

Properties

IUPAC Name

methyl 5-oxo-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c1-17-11(16)7-2-3-8-9(6-7)13-12-14(10(8)15)4-5-18-12/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEFTSUDNZPIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N3CCSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with carbon disulfide and methyl chloroformate in the presence of a base, followed by cyclization to form the thiazoloquinazoline core. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Synthetic Routes to the Thiazolo[2,3-b]quinazoline Core

The thiazolo[2,3-b]quinazoline scaffold is typically synthesized via:

  • Cyclocondensation of thiourea derivatives with bromoketones or α-halo carbonyl compounds.
  • Solid-phase synthesis using resin-bound anthranilate derivatives, thiocyanate reagents, and bromoketones under mild conditions (e.g., DIC/HOBt-mediated cyclization) .
  • Regioselective cyclization of intermediates like methyl-2-(2-thiocyanatoacetamido)benzoate with arylidene malononitriles in the presence of DABCO .

Example Reaction Pathway

StepReagents/ConditionsProductYieldReference
1Methyl anthranilate + chloroacetyl chloride → methyl-2-(2-chloroacetamido)benzoateIntermediate 3 85%
2Intermediate 3 + NH₄SCN → methyl-2-(2-thiocyanatoacetamido)benzoate (4 )Intermediate 4 78%
34 + bromoketones/DABCO → thiazolo[2,3-b]quinazolineTarget scaffold71–99%

Reactivity of the Methyl Ester Group

The carboxylate ester at position 8 is susceptible to:

  • Hydrolysis : Conversion to the free carboxylic acid under acidic or basic conditions.
    • Conditions : HCl/EtOH (reflux) or NaOH/H₂O.
    • Application : Facilitates further derivatization (e.g., amidation).
  • Transesterification : Reaction with alcohols (e.g., ethanol) in the presence of acid catalysts .

Thiazole Ring Reactivity

The thiazole moiety participates in:

  • Nucleophilic substitution at the sulfur or nitrogen centers.
  • Michael addition with electron-deficient alkenes (e.g., arylidene malononitriles) .
  • Photochemical dimerization : UV irradiation induces dimer formation via [2+2] cycloaddition or radical coupling .

Key Observation :
Thiazolo[2,3-b]quinazolines dimerize under UV light, forming dimers with altered NMR profiles (e.g., δ = 5.14 ppm for dimer protons vs. δ = 7.16 ppm for monomers) .

Quinazoline Ring Modifications

The quinazoline core undergoes:

  • Oxidation/Reduction : The 5-oxo group can be reduced to a hydroxyl or oxidized to a ketone derivative.
  • Electrophilic substitution : Halogenation or nitration at aromatic positions (e.g., C-6 or C-9) .

Biological Activity and Derivatization

Though not directly studied for this compound, analogous thiazoloquinazolines exhibit:

  • Antibacterial activity : Via inhibition of bacterial topoisomerases .
  • Antioxidant properties : Scavenging of free radicals through the thiazole sulfur atom .
  • Kinase inhibition : Binding to ATP pockets in kinases like DYRK1A .

Stability and Side Reactions

  • Dimerization : A major side reaction under UV light, mitigated by avoiding prolonged light exposure .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate cyclization but may promote side products like 2-thioxoquinazolin-4-ones .

Scientific Research Applications

Methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

a. Thiazolo[2,3-b]quinazoline-8-carboxamides

  • Structure : Replaces the methyl ester with a carboxamide group.
  • Synthesis : Achieved via solid-phase synthesis (76% yield) under mild conditions, enabling diversification at two positions .

b. Thiazolo[3,2-a]pyridine Derivatives

  • Example : Methyl (3R)-8-cyclopropyl-7-(naphthalen-2-ylmethyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylate.
  • Structural Differences : Replaces quinazoline with a pyridine ring, altering electronic properties and planarity.
  • Synthesis : Requires higher temperatures (110°C) and yields 76% product, suggesting greater thermal stability compared to the quinazoline counterpart .

c. Oxazolo[2,3-b]quinazoline Analogues

  • Example : Methyl 7-nitro-5-oxo-2,3-dihydro-[1,3]oxazolo[2,3-b]quinazoline-8-carboxylate (CAS: 1039454-99-3).
  • Key Difference : Oxygen replaces sulfur in the heterocyclic ring, reducing electron-richness and influencing hydrogen-bonding capacity .
  • Reactivity : The nitro group at position 7 enhances electrophilicity, making it more reactive than the sulfur-containing analogue .
Substituent Variations

a. Methyl Ester vs. Carboxylic Acid Derivatives

  • Example : (3R)-8-Cyclopropyl-7-(4-methyl-naphthalen-1-ylmethyl)-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid.

b. Alkyl and Aromatic Substituents

  • Compounds with cyclopropyl or naphthalenylmethyl groups (e.g., in ) exhibit enhanced lipophilicity, which may improve blood-brain barrier penetration compared to the unsubstituted methyl ester .
Physicochemical and Pharmacological Properties
Compound Core Structure Key Substituents Synthesis Yield Bioactivity Notes
Target Compound (CAS: 438574-61-9) Thiazoloquinazoline Methyl ester at C8 90% Antitumor potential
3-Substituted-8-carboxamide derivative Thiazoloquinazoline Carboxamide at C8 76% Combinatorial drug discovery
Oxazoloquinazoline analogue (CAS: 1039454-99-3) Oxazoloquinazoline Nitro at C7, methyl ester at C8 N/A Higher reactivity
Thiazolopyridine derivative Thiazolopyridine Cyclopropyl, naphthalenylmethyl 76% Improved lipophilicity

Biological Activity

Methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer activities, as well as synthetic methodologies and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 401620-84-6
  • Molecular Formula : C8H8N2O3S
  • Molecular Weight : 212.22 g/mol
  • Purity : Typically reported at 95% or higher.

Antimicrobial Activity

Studies have demonstrated that compounds containing the thiazoloquinazoline scaffold exhibit significant antimicrobial properties. For instance:

  • In Vitro Studies : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds in this class were reported to be as low as 0.22 to 0.25 μg/mL, indicating potent activity against these pathogens .

Anticancer Activity

The thiazoloquinazoline derivatives have also been evaluated for their anticancer potential:

  • Cell Line Studies : In tests against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), certain derivatives exhibited IC50 values in the low micromolar range (1.9 to 3.23 μg/mL), suggesting promising anticancer activity .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit specific enzymes critical for bacterial survival and cancer cell proliferation.
  • Induction of Apoptosis : Some derivatives trigger apoptotic pathways in cancer cells, leading to cell death.

Synthesis and Stability

The synthesis of methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline derivatives typically involves multi-step organic reactions. Notably:

  • Solid-phase Synthesis : Efficient methods have been developed for synthesizing these compounds with high yields .

Stability Concerns

Research indicates that some derivatives may undergo dimerization under UV light exposure. This transformation can affect the stability and biological efficacy of the compounds .

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial effects of several thiazoloquinazoline derivatives on clinical isolates of bacteria.
    • Results indicated that compounds with specific substitutions on the quinazoline ring displayed enhanced activity against resistant strains.
  • Anticancer Evaluation :
    • Another investigation focused on the cytotoxic effects of these compounds on various cancer cell lines.
    • The findings revealed that modifications in the thiazole moiety significantly influenced the anticancer potency.

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectReference
AntimicrobialStaphylococcus aureus, E. coliMIC values <0.25 μg/mL
AnticancerHCT-116, MCF-7IC50 values between 1.9 - 3.23 μg/mL

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via solid-phase methods under mild conditions, utilizing diversity-oriented strategies to introduce substituents at key positions. For example, cyclocondensation reactions involving thioamide intermediates and carbonyl precursors have been reported, with yields optimized by controlling solvent polarity (e.g., DMF or THF) and catalyst selection (e.g., palladium or titanium-based systems) . A comparative table of synthetic approaches is provided below:

MethodCatalystSolventYield (%)Reference
Solid-phase synthesisTiCl₄DMF69
CyclocondensationPd(OAc)₂THF58
  • Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-alkylation. Optimize pH (6.5–7.5) to stabilize intermediates .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Employ a combination of spectroscopic and computational techniques:

  • Spectroscopy : Use HRMS (EI, 70 eV) for molecular weight confirmation (e.g., C₁₈H₁₇N₃O₄S: calc. 369.40, exp. 369.38) and ¹H/¹³C NMR to verify substituent positions (e.g., δ 3.8 ppm for methyl ester protons) .
  • Elemental Analysis : Compare calculated vs. experimental C/H/N ratios (e.g., C 73.20% calc. vs. 73.00% exp.) to assess purity .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict electronic properties like HOMO-LUMO gaps .

Q. What factors influence the stability of this compound during storage and handling?

  • Methodological Answer : Stability is affected by:

  • Temperature : Store at –20°C in inert atmospheres to prevent hydrolysis of the ester group .
  • Light Exposure : Protect from UV light to avoid thiazole ring degradation .
  • Humidity : Use desiccants (e.g., silica gel) to minimize moisture-induced decomposition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Focus on substituent effects:

  • Thiazole Modifications : Introduce electron-withdrawing groups (e.g., –NO₂) at position 2 to enhance antitumor activity .
  • Quinazoline Substituents : Fluorine or chlorine at position 8 improves enzyme inhibition (e.g., IC₅₀ reduction from 12 µM to 5 µM) .
  • Table of SAR Trends :
Substituent PositionGroupBioactivity ChangeReference
Thiazole (C2)–NO₂↑ Cytotoxicity (HeLa cells)
Quinazoline (C8)–Cl↑ Topoisomerase inhibition

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigate via:

  • Standardized Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hr) .
  • Purity Validation : Re-crystallize compounds and confirm purity via HPLC (>98%) before testing .
  • Negative Controls : Include reference inhibitors (e.g., doxorubicin for cytotoxicity assays) to calibrate results .

Q. How can computational modeling predict binding modes with target enzymes?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with enzymes like dihydrofolate reductase (DHFR). For example, the carboxylate group forms hydrogen bonds with Arg28 (binding energy: –9.2 kcal/mol) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess complex stability under physiological conditions .

Q. What are the challenges in scaling up synthesis for in vivo studies, and how are they addressed?

  • Methodological Answer :

  • Byproduct Formation : Optimize stoichiometry (1:1.2 ratio of thioamide to carbonyl precursor) to minimize dimerization .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) for gram-scale isolation .

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